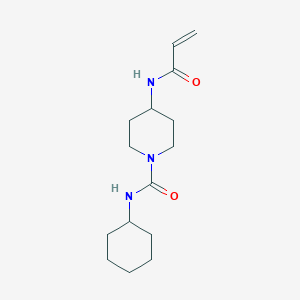![molecular formula C12H15F3N2O2S B2843307 N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2310208-51-4](/img/structure/B2843307.png)
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a hydroxy-methylsulfanylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Attachment of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Hydroxy-Methylsulfanylbutyl Side Chain: This side chain is introduced through a series of reactions, including thiol-ene click chemistry and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Materials Science: Its unique properties make it a candidate for developing new materials with specific functionalities.
作用機序
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and methylsulfanyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- N-(2-Methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxy and methylsulfanyl groups in the side chain, along with the trifluoromethyl group on the pyridine ring, distinguishes it from similar compounds and may result in distinct reactivity and applications.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-20-5-4-9(18)7-17-11(19)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9,18H,4-5,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNAELGODGQQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2843225.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)

![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)



![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
